(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S2/c1-3-11-24-17-10-9-15(30(2,26)27)12-19(17)29-21(24)22-20(25)16-13-18(28-23-16)14-7-5-4-6-8-14/h1,4-10,12-13H,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENLWXIXIZWPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=NOC(=C3)C4=CC=CC=C4)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide is a complex organic molecule with potential biological activities attributed to its unique structural features. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.5 g/mol. The structure includes a benzo[d]thiazole moiety, which is known for its bioactive properties, and incorporates both methylsulfonyl and prop-2-yn-1-yl substituents that may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.5 g/mol |
| Structural Features | Benzo[d]thiazole, isoxazole |
| CAS Number | 1173494-03-5 |
Antimicrobial Activity
Compounds similar to this compound have been shown to exhibit significant antimicrobial properties. The presence of the benzo[d]thiazole ring is often correlated with enhanced antimicrobial activity, making these compounds candidates for drug development against various infections.
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. The methylsulfonyl group may play a role in modulating inflammatory pathways, which is critical in treating conditions such as arthritis and other inflammatory diseases. Research indicates that similar thiazole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation .
Anticancer Potential
Numerous studies have highlighted the anticancer potential of thiazole-based compounds. For instance, derivatives containing the thiazole ring have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl ring can significantly enhance anticancer activity. In vitro assays have shown that related compounds can inhibit cell proliferation in cancer cells such as Jurkat and HT-29 .
Case Studies and Research Findings
- Anticancer Activity : A study involving thiazole derivatives reported IC50 values indicating effective cytotoxicity against cancer cell lines. For example, one derivative exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, suggesting strong anticancer activity .
- Mechanism of Action : Molecular dynamics simulations have revealed that thiazole-containing compounds interact with target proteins primarily through hydrophobic contacts, which are crucial for their biological efficacy .
- Comparative Analysis : A comparative study of various benzo[d]thiazole derivatives indicated that those with additional functional groups like methylsulfonyl showed enhanced activity against microbial strains compared to simpler analogs .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Propargyl vs. Alkoxy Chains : The propargyl group offers orthogonal reactivity (e.g., azide-alkyne cycloaddition) absent in ethoxy/methoxy-substituted analogs (e.g., compounds) .
Heterocyclic Appendages : The isoxazole-carboxamide in the target compound may exhibit stronger hydrogen-bonding than triazole-thione systems (), influencing target selectivity .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Hypothetical Projections)
Analysis:
Q & A
Q. How can multi-omics approaches (proteomics, transcriptomics) uncover off-target or polypharmacological effects?
- Answer : Perform phosphoproteomics (TiO₂ enrichment) to map kinase signaling changes and RNA-seq to identify differentially expressed genes. Integrate with STRING database networks to link targets to pathways. For example, benzo[d]thiazole derivatives have shown cross-reactivity with carbonic anhydrases and histone deacetylases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
